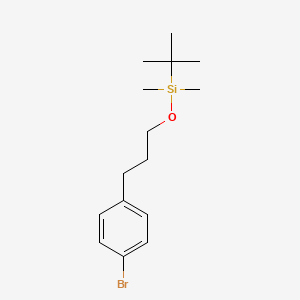
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane typically involves the reaction of 3-bromopropanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like PCC (Pyridinium chlorochromate), and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane involves its role as a reagent in organic synthesis. It acts as an alkylating agent, introducing the propoxy group into target molecules. The molecular targets and pathways depend on the specific reactions it is involved in, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane include:
3-(4-Bromophenyl)propoxy-tert-butyldimethylsilane: A closely related compound with similar reactivity and applications.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate used in the synthesis of pharmaceuticals like Niraparib.
3-(4-Bromophenyl)propanoic acid: Used as an intermediate in organic synthesis and pharmaceutical production.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in synthetic applications.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)propoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-15(2,3)18(4,5)17-12-6-7-13-8-10-14(16)11-9-13/h8-11H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHPAXQYVWMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
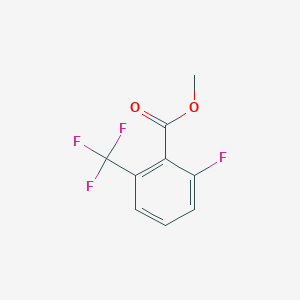
![9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3105502.png)
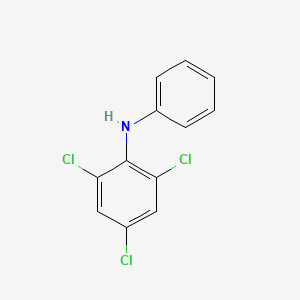
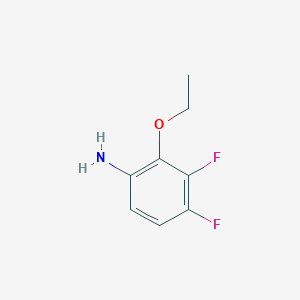
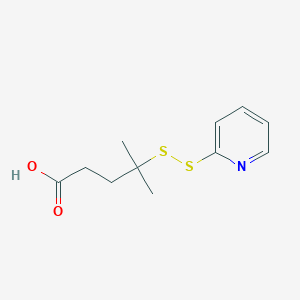
![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)
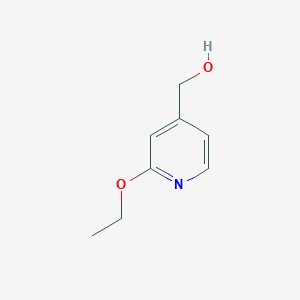
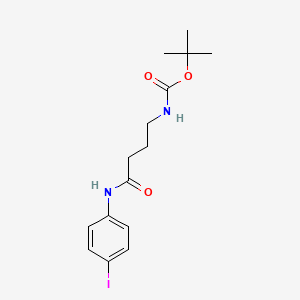
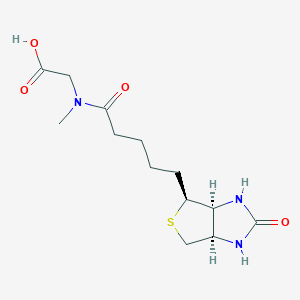
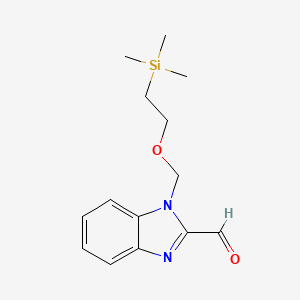
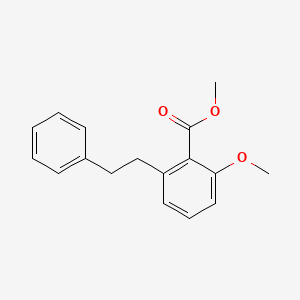
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

